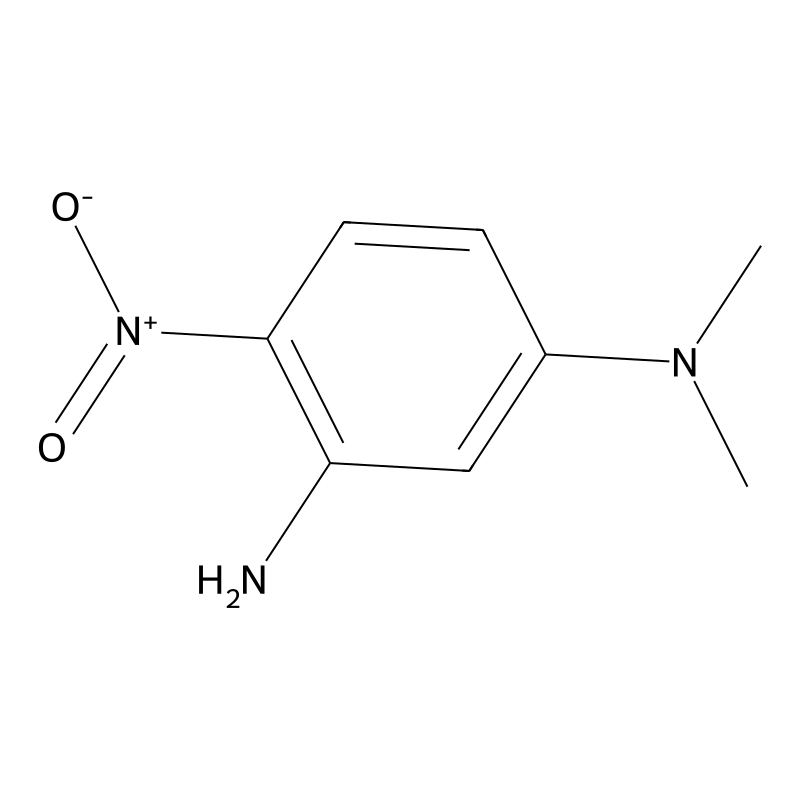3-Amino-N,N-dimethyl-4-nitroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications based on Chemical Structure:
- Nitro Group (NO2): The presence of a nitro group suggests potential applications in reactions involving electron withdrawing properties. Nitro groups can also be used as precursors for the introduction of other functionalities ()
- Amino Group (NH2): Amino groups are known for their nucleophilic character, making them reactive towards electrophiles. This property could be useful in the formation of new C-N bonds during organic synthesis ()
- Dimethylamine Group (N(CH3)2): Dimethylamino groups can act as electron-donating substituents and participate in various reactions. They can also be involved in hydrogen bonding interactions ()
3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C₈H₁₁N₃O₂ and a CAS number of 2069-71-8. This compound is a derivative of aniline, characterized by the presence of an amino group, a nitro group, and two methyl groups attached to the nitrogen atom on the benzene ring. It appears as a yellow-brown powder with a melting point of approximately 134 to 139 °C . Its unique structure imparts significant chemical reactivity and biological activity, making it valuable in various applications.
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common reagents for oxidation include potassium permanganate or chromium trioxide in acidic conditions.
- Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation with palladium on carbon or chemical reduction with iron powder and hydrochloric acid.
- Substitution: This compound can participate in electrophilic aromatic substitution reactions, influenced by the existing nitro and amino groups on the benzene ring. Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids .
The biological activity of 3-Amino-N,N-dimethyl-4-nitroaniline primarily stems from its ability to interact with various molecular targets due to its functional groups. The amino group can form hydrogen bonds, while the nitro group may participate in electron transfer reactions. These interactions can influence several biochemical pathways, including enzyme inhibition and receptor binding, making it a candidate for further pharmacological studies .
The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline typically involves two main steps:
- Nitration of N,N-Dimethylaniline: This process introduces a nitro group onto the aromatic ring. Common reagents include concentrated sulfuric acid and nitric acid.
- Reduction: The nitro group is subsequently reduced to an amino group through catalytic hydrogenation or using reducing agents like iron powder and hydrochloric acid.
In industrial settings, these processes are scaled up with stringent control over reaction parameters to ensure high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are commonly employed .
3-Amino-N,N-dimethyl-4-nitroaniline finds applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing dyes, pigments, and pharmaceuticals.
- Material Science: Its unique properties make it useful in developing materials with specific optical or electronic characteristics.
- Pharmaceutical Testing: This compound is often used as a reference standard in analytical chemistry for accurate results in pharmaceutical testing .
Studies on the interactions of 3-Amino-N,N-dimethyl-4-nitroaniline reveal its potential as a bioactive compound. The mechanisms by which it interacts with biological systems include:
- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding: Its structure allows it to bind to various receptors, potentially influencing physiological responses.
These interactions warrant further investigation to fully understand its biological implications and potential therapeutic uses .
Several compounds share structural similarities with 3-Amino-N,N-dimethyl-4-nitroaniline. Here are some notable examples:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| N,N-Dimethyl-4-nitroaniline | Lacks the amino group at the 3-position | No amino functionality |
| 4-Amino-N,N-dimethylaniline | Lacks the nitro group at the 4-position | No nitro functionality |
| 3-Amino-4-nitroaniline | Lacks dimethyl groups on the nitrogen atom | No dimethyl substitution |
Uniqueness: 3-Amino-N,N-dimethyl-4-nitroaniline is distinguished by its combination of both amino and nitro groups on the benzene ring, along with dimethyl substitution on the nitrogen atom. This unique arrangement enhances its chemical reactivity and biological activity compared to its analogs .








